molecular formula C12H11ClF3N3 B14211476 4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile CAS No. 827322-80-5

4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile

Cat. No.: B14211476
CAS No.: 827322-80-5
M. Wt: 289.68 g/mol
InChI Key: CXCDBMXNSBKGOD-UHFFFAOYSA-N
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Description

4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. It features a piperazine ring substituted with a chloro-trifluoromethyl phenyl group and a carbonitrile group, making it a compound of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with piperazine under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction mixture is then admixed with p-toluenesulfonic acid in a polar solvent at a temperature up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, in analgesic applications, it may interact with opioid receptors to exert pain-relieving effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile stands out due to its combination of a piperazine ring with a chloro-trifluoromethyl phenyl group and a carbonitrile group. This unique structure imparts specific chemical and biological properties, making it valuable in diverse research and industrial applications.

Properties

CAS No.

827322-80-5

Molecular Formula

C12H11ClF3N3

Molecular Weight

289.68 g/mol

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile

InChI

InChI=1S/C12H11ClF3N3/c13-11-2-1-9(7-10(11)12(14,15)16)19-5-3-18(8-17)4-6-19/h1-2,7H,3-6H2

InChI Key

CXCDBMXNSBKGOD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C#N)C2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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